5-Propylpyridazin-3-amine
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Overview
Description
5-Propylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylpyridazin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process is crucial to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Propylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, reduced pyridazines, and various substituted pyridazines. These products have diverse applications in medicinal chemistry and agrochemicals.
Scientific Research Applications
5-Propylpyridazin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Propylpyridazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-propylpyridazin-3-amine: This compound has similar structural features but includes a chlorine atom at the 6-position.
3-Amino-6-chloropyridazine: Another similar compound with a chlorine atom at the 6-position and an amino group at the 3-position.
Uniqueness
5-Propylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 5-position and amino group at the 3-position make it a valuable scaffold for developing novel compounds with diverse applications.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-propylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-2-3-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3,(H2,8,10) |
InChI Key |
XZIIBRSVJRQEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NN=C1)N |
Origin of Product |
United States |
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